

A Comparative Guide to the Bioequivalence of Codeine Phosphate Sesquihydrate Formulations

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Compound of Interest

Compound Name: Codeine phosphate sesquihydrate

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This guide provides an objective comparison of the bioequivalence of different oral formulations of **codeine phosphate sesquihydrate**. The information presented is collated from various pharmacokinetic studies and regulatory guidelines to assist in the research and development of codeine-based medicinal products.

Executive Summary

Codeine is an opioid analgesic and antitussive agent. For a generic version of a codeine-containing product to be approved for marketing, it must be shown to be bioequivalent to the reference product. This means that the rate and extent of absorption of the active ingredient are not significantly different when administered at the same molar dose under similar experimental conditions. Key pharmacokinetic parameters used to assess bioequivalence are the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (C_{max}). Generally, for two products to be considered bioequivalent, the 90% confidence intervals for the ratio of the geometric means of AUC and C_{max} should fall within the acceptance range of 80% to 125%.^{[1][2]}

Codeine is classified as a Biopharmaceutics Classification System (BCS) Class I drug, meaning it has high solubility and high permeability.^{[3][4]} For such drugs, in vivo bioequivalence studies may sometimes be waived ("biowaiver") in favor of in vitro dissolution studies, provided certain conditions are met.^{[3][5]}

This guide will delve into the comparative bioavailability of various codeine formulations, present key pharmacokinetic data in a structured format, and provide an overview of the experimental protocols typically employed in bioequivalence studies.

Comparative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of codeine from various bioequivalence studies, comparing different formulations and conditions.

Table 1: Single-Dose Bioequivalence of Codeine Sulfate Tablets vs. Codeine Phosphate in a Combination Tablet (Tylenol® #3)

Parameter	Test Product (Codeine Sulfate 30 mg Tablet)	Reference Product (Tylenol® #3 - 30 mg Codeine Phosphate)	Geometric Mean Ratio (%)	90% Confidence Interval
C _{max}	Reported as comparable	Reported as comparable	~100%	Within 80-125%
AUC(0-t)	Reported as comparable	Reported as comparable	~100%	Within 80-125%
AUC(inf)	Reported as comparable	Reported as comparable	~100%	Within 80-125%

This study demonstrated bioequivalence between the codeine sulfate tablet and the codeine phosphate in the Tylenol® #3 combination product under fasted conditions.[\[1\]](#)

Table 2: Bioequivalence of Different Strengths of Codeine Sulfate Tablets

Comparison	Parameter	Geometric Mean Ratio (%)	90% Confidence Interval
2 x 30 mg vs. 1 x 60 mg	C _{max}	~100%	Within 80-125%
	AUC(0-t)	~100%	Within 80-125%
	AUC(inf)	~100%	Within 80-125%
4 x 15 mg vs. 1 x 60 mg	C _{max}	~100%	Within 80-125%
	AUC(0-t)	~100%	Within 80-125%
	AUC(inf)	~100%	Within 80-125%

This data indicates that the different tablet strengths are bioequivalent and exhibit dose proportionality.[\[1\]](#)

Table 3: Food Effect on Codeine Sulfate 60 mg Tablets

Parameter	Fed Conditions	Fasted Conditions	Geometric Mean Ratio (Fed/Fasted) (%)	90% Confidence Interval
C _{max}	↓ 11%	-	89.34	81.18 - 98.31
AUC(0-t)	-	-	111.98	105.27 - 119.12
AUC(inf)	-	-	111.83	105.20 - 118.86
T _{max} (median, h)	1.54	1.00	↑ 50%	-

While food caused a slight decrease in the rate of absorption (decreased C_{max} and increased T_{max}), the extent of absorption (AUC) was not significantly affected, and the 90% confidence intervals were within the 80-125% equivalence window, indicating no significant food effect on the overall bioavailability of codeine.[\[1\]](#)

Table 4: Comparative Bioavailability of Codeine Phosphate (25 mg) Alone vs. in Combination with Ibuprofen (200 mg)

Parameter	Codeine Phosphate Alone	Codeine Phosphate with Ibuprofen	Relative Bioavailability (%)
AUC	-	-	106 ± 24 (mean ± sd)

The bioavailability of codeine was not significantly altered when administered in combination with ibuprofen.[6]

Table 5: Pharmacokinetics of a Liquid Controlled-Release Codeine Formulation vs. an Immediate-Release Solution

Parameter	Controlled-Release (69.7 mg every 12h)	Immediate-Release Solution (23.2 mg every 4h)
Apparent Half-life (h)	8.2	3.2
AUC(0-12h)	Unchanged	Unchanged

The controlled-release formulation significantly protracted the apparent half-life of codeine while maintaining an equivalent total exposure over 12 hours.[7]

Experimental Protocols

The following outlines a typical experimental protocol for a bioequivalence study of **codeine phosphate sesquihydrate** formulations, synthesized from common practices described in the literature.[1][6][7][8][9]

1. Study Design:

- Design: Single-dose, randomized, two-period, two-sequence, crossover design.[1][10]
- Washout Period: A sufficient washout period between treatments is required, typically at least 7 days, to ensure the complete elimination of the drug from the previous period.[6][9]

- Conditions: Studies are usually conducted under fasting conditions, with subjects fasting overnight for at least 10 hours before drug administration.[1][9] For food-effect studies, a standardized high-fat, high-calorie meal is consumed before dosing.[1]

2. Study Population:

- Subjects: Healthy male and female volunteers, typically between 18 and 55 years of age.
- Inclusion Criteria: No clinically significant abnormalities in medical history, physical examination, and clinical laboratory tests.[8]
- Exclusion Criteria: History of allergic or adverse reactions to codeine or similar products, treatment with known enzyme-altering drugs, and positive tests for HIV, hepatitis B, or hepatitis C.[8]

3. Dosing and Administration:

- Test Product: The generic **codeine phosphate sesquihydrate** formulation being evaluated.
- Reference Product: The approved reference listed drug (RLD).
- Administration: A single oral dose of the test or reference product is administered with a standardized volume of water.

4. Blood Sampling:

- Blood samples are collected in tubes containing an appropriate anticoagulant at predefined time points.
- Sampling schedule is designed to adequately characterize the plasma concentration-time profile of codeine, including the absorption, distribution, and elimination phases. A typical schedule might include pre-dose (0 hours) and multiple post-dose time points (e.g., 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, 16, 24, 36, and 48 hours).

5. Bioanalytical Method:

- Plasma concentrations of codeine (and potentially its major metabolites like morphine) are determined using a validated bioanalytical method, typically high-performance liquid

chromatography with tandem mass spectrometry (HPLC-MS/MS).[11]

- The method must be validated for specificity, linearity, accuracy, precision, and stability according to regulatory guidelines.

6. Pharmacokinetic and Statistical Analysis:

- Pharmacokinetic parameters (C_{max} , AUC_{0-t} , $AUC_{0-\infty}$, T_{max} , and $t_{1/2}$) are calculated from the plasma concentration-time data for each subject.
- C_{max} and AUC values are log-transformed before statistical analysis.
- An analysis of variance (ANOVA) is performed to assess the effects of formulation, period, sequence, and subject.
- The 90% confidence intervals for the geometric mean ratios (test/reference) of C_{max} and AUC are calculated. For bioequivalence to be established, these intervals must lie within the 80-125% range.[1][2]

Visualizations

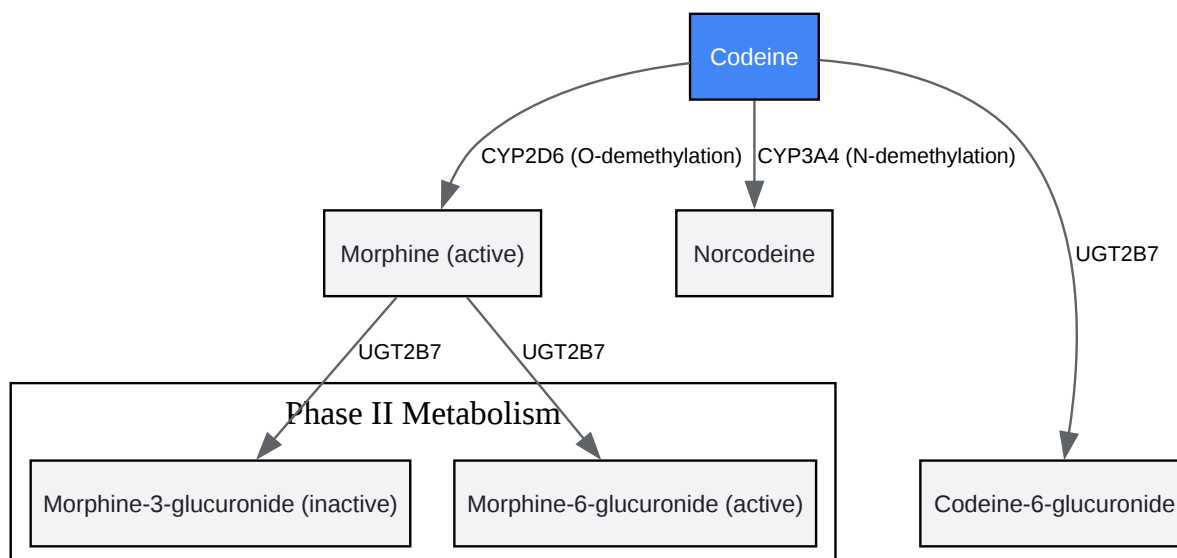
Diagram 1: Typical Bioequivalence Study Workflow



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A diagram illustrating the typical workflow of a crossover bioequivalence study.

Diagram 2: Codeine Metabolic Pathway



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A simplified diagram of the major metabolic pathways of codeine.

The metabolism of codeine is an important consideration in bioequivalence studies, particularly its conversion to the active metabolite morphine by the polymorphic enzyme CYP2D6.[12][13] Genetic variations in CYP2D6 can lead to significant differences in morphine exposure among individuals, categorizing them as poor, intermediate, extensive, or ultra-rapid metabolizers.[12] [13] While bioequivalence is typically assessed based on the parent drug (codeine), understanding the metabolic profile can be crucial for interpreting study results and ensuring therapeutic equivalence.

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